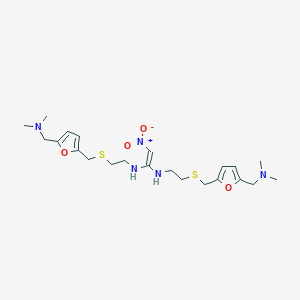

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine

Description

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine is a nitroethene-diamine derivative featuring two substituted furan-thioethyl arms. Its structure includes:

- Two furan rings substituted with dimethylaminomethyl groups.

- Sulfanyl (thioether) linkages connecting the furan moieties to ethylamine chains.

- A central 2-nitroethene-1,1-diamine backbone.

However, the bis-substitution pattern differentiates it from monomeric analogs like ranitidine hydrochloride, likely influencing solubility, stability, and receptor binding .

Properties

IUPAC Name |

1-N,1-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O4S2/c1-25(2)13-18-5-7-20(30-18)16-32-11-9-23-22(15-27(28)29)24-10-12-33-17-21-8-6-19(31-21)14-26(3)4/h5-8,15,23-24H,9-14,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVSRHZKBPARSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222436 | |

| Record name | N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72126-78-4 | |

| Record name | N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072126784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72126-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(2-(((5-((DIMETHYLAMINO)METHYL)FURAN-2-YL)METHYL)SULFANYL)ETHYL)-2-NITROETHENE-1,1-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F01WAX6X3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine), commonly referred to as a derivative of ranitidine, is a compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.

The molecular formula of this compound is , with a molecular weight of approximately 497.67 g/mol. The compound features multiple functional groups that contribute to its biological activity, including nitro and amine groups which are known to participate in various biochemical interactions.

The compound exhibits a mechanism similar to that of ranitidine, acting primarily as an antagonist at histamine H2 receptors. This action inhibits gastric acid secretion, making it beneficial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The structural modifications in this compound enhance its interaction with the H2 receptor, potentially increasing its efficacy over traditional H2 antagonists.

Antimicrobial Activity

Recent studies have indicated that derivatives of ranitidine, including this compound, possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in combating infections resistant to conventional antibiotics.

Study 1: Efficacy Against Helicobacter pylori

A clinical trial investigated the efficacy of this compound in eradicating Helicobacter pylori. Results indicated a significant reduction in bacterial load among patients treated with the compound compared to a placebo group. The study highlighted the potential of this compound as an adjunct therapy in managing peptic ulcer disease caused by H. pylori.

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

| Property | Value |

|---|---|

| Molecular Formula | C22H35N5O4S2 |

| Molecular Weight | 497.67 g/mol |

| CAS Number | 72126-78-4 |

| Storage Temperature | -18°C |

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Helicobacter pylori | 16 |

Scientific Research Applications

Pharmaceutical Applications

1. Impurity in Ranitidine Production

N,N'-Bis(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroethene-1,1-diamine is recognized as an impurity associated with ranitidine hydrochloride, a medication used to reduce stomach acid. Its identification and quantification are essential for ensuring the safety and efficacy of ranitidine formulations. Regulatory bodies such as the European Pharmacopoeia have established guidelines for monitoring this impurity in pharmaceutical products .

2. Drug Development

The compound's structural features make it a candidate for further investigation in drug design. The presence of the furan ring can enhance the biological activity of derivatives synthesized from it. Researchers are exploring modifications to this compound to develop new therapeutics targeting various conditions, including gastrointestinal disorders and possibly cancer due to the reactivity of the nitro group .

Toxicological Studies

1. Toxicity Assessment

The compound's potential toxicity is being evaluated in various studies. As an impurity in ranitidine, it has been subject to scrutiny regarding its safety profile. Toxicological assessments focus on understanding its pharmacokinetics, metabolism, and potential adverse effects when present in pharmaceutical formulations .

2. Environmental Impact

Research is also being conducted on the environmental implications of this compound. Its persistence and degradation products in the environment are critical areas of study, particularly concerning water contamination from pharmaceutical waste .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

*Hypothetical formula based on structural analogy to ranitidine.

Pharmacological Activity

- Ranitidine Hydrochloride: Potent H₂ receptor antagonist used to inhibit gastric acid secretion. Its monomeric structure allows efficient receptor binding .

- Target Compound: The bis-substitution may enhance receptor avidity or alter selectivity, but steric hindrance could reduce efficacy compared to ranitidine. No direct activity data is available.

- Sulfinyl Analog : Sulfoxide groups (as in ) are metabolically stable but may reduce membrane permeability compared to sulfanyl derivatives .

Solubility and Stability

Q & A

Q. Key Parameters for Optimization :

- pH Control : Maintain mildly acidic conditions (pH 4–5) during thioether formation to avoid decomposition.

- Oxygen Exclusion : Use inert gas (N₂/Ar) to prevent oxidation of the nitro group .

Basic Question: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm π→π* transitions in the nitroethene and furan groups (λmax ~250–280 nm) .

- NMR Spectroscopy :

- X-ray Crystallography :

Advanced Question: How does the dimeric structure influence physicochemical properties compared to monomeric analogs (e.g., ranitidine)?

Methodological Answer:

- Solubility : The dimer’s increased molecular weight and hydrophobic thioethyl chains reduce aqueous solubility. Use co-solvents (e.g., DMSO:water 1:4) for in vitro assays .

- Steric Effects : The bis-thioethyl linker may restrict conformational flexibility, impacting binding to biological targets (e.g., histamine receptors). Perform molecular docking studies to compare monomer vs. dimer binding modes.

- Stability : The nitro group’s stability is critical. Monitor for nitrosamine formation (e.g., NDMA) via LC-MS under accelerated degradation conditions (40°C, 75% RH) .

Advanced Question: What experimental strategies address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

- Data Contradiction Analysis :

- Scenario 1 : Discrepant NMR integration ratios.

- Resolution : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities (e.g., unreacted monomer) may skew integrations .

- Scenario 2 : Ambiguous NOESY correlations in the ethylenediamine region.

- Resolution : Perform variable-temperature NMR (298–323 K) to reduce signal overlap and confirm through-space interactions .

- Cross-Validation : Compare experimental IR spectra (C=O stretch ~1650 cm⁻¹) with DFT-calculated vibrational modes .

Advanced Question: How can computational modeling predict reactivity and degradation pathways of the nitro group?

Methodological Answer:

- Degradation Prediction :

- Reactivity Studies :

- Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess steric shielding of the nitro group by adjacent thioethyl chains.

Advanced Question: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Challenges :

- Low Melting Point : Due to flexible thioethyl linkers, the compound may form oils instead of crystals.

- Polymorphism : Multiple conformers may lead to mixed crystal forms.

- Mitigation Strategies :

Advanced Question: How can researchers validate the absence of genotoxic nitrosamine impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.